2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid
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Overview
Description
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol It is characterized by the presence of a pyridine ring attached to a sulfanylacetic acid moiety
Preparation Methods
The synthesis of 2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid typically involves the reaction of pyridine-2-methanethiol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of a thioether linkage between the pyridine ring and the acetic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate biological activities. Additionally, its ability to undergo various chemical reactions allows it to interact with different biomolecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
2-[(Pyridin-3-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 3-position.
2-[(Pyridin-4-ylmethyl)sulfanyl]acetic acid: Similar structure but with the pyridine ring attached at the 4-position.
2-[(Pyridin-2-ylmethyl)sulfanyl]propanoic acid: Similar structure but with a propanoic acid moiety instead of acetic acid.
These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the position of the pyridine ring or the nature of the acid moiety.
Biological Activity
2-[(Pyridin-2-ylmethyl)sulfanyl]acetic acid, also known as pyridin-2-ylmethyl thioacetic acid, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, anti-fibrotic effects, and other relevant biochemical interactions.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₉N₁O₂S, featuring a pyridyl group linked to a sulfide moiety and an acetic acid group. This unique structure suggests potential interactions with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated effectiveness against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.5 mg/mL |
Staphylococcus aureus | 0.25 mg/mL |
Pseudomonas aeruginosa | 1 mg/mL |
These findings indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics like streptomycin .
Anti-Fibrotic Effects
In addition to its antimicrobial properties, this compound has been investigated for its anti-fibrotic activity . In vitro assays demonstrated that derivatives of this compound showed better anti-fibrotic effects than established drugs such as Pirfenidone. Specifically, it was found that certain synthesized compounds exhibited inhibitory activity towards human hepatic stellate cells (LX2) activation at concentrations as low as 10 μM .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory responses, potentially inhibiting their activity and reducing the production of pro-inflammatory mediators.
- Cell Signaling Modulation : It influences cellular processes by modulating gene expression related to inflammation and fibrosis, thereby affecting pathways that regulate cell growth and apoptosis.
- Oxidative Stress Response : The compound may alter oxidative stress levels within cells, providing protective effects against oxidative damage .
Study on Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed that these compounds exhibited potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The research indicated that modifications in the chemical structure could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics .
Anti-Fibrotic Research
In another significant study focusing on liver fibrosis, derivatives were tested for their ability to inhibit LX2 cell activation. Results showed that specific derivatives not only inhibited cell activation but also reduced fibrosis markers in treated cells, highlighting their potential use in treating fibrotic diseases .
Properties
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c10-8(11)6-12-5-7-3-1-2-4-9-7/h1-4H,5-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUYJDRVSFQORH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.